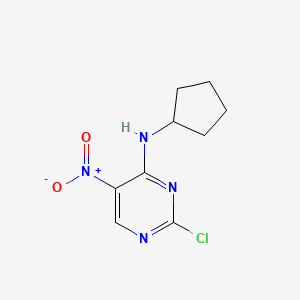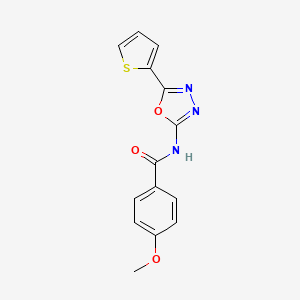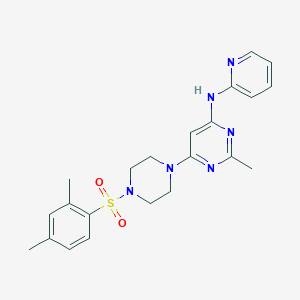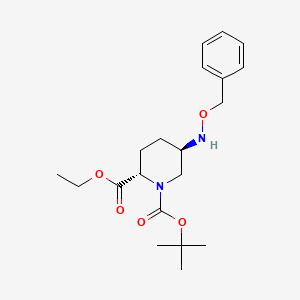
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine
Vue d'ensemble
Description
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine is an organic compound with the molecular formula C9H11ClN4O2 . It has a molecular weight of 242.66 .
Synthesis Analysis
The synthesis of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine involves a reaction in butan-1-ol at 90℃ for 4 hours . Different amines were added to a solution of the compound in n-butanol, and the mixture was reacted at 90℃ for 4 hours, cooled to room temperature, filtered, washed, and dried to obtain the product . The yields varied from 80.6% to 85.7% depending on the amine used .Molecular Structure Analysis
The InChI code for 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine is 1S/C9H11ClN4O2/c10-9-11-5-7 (14 (15)16)8 (13-9)12-6-3-1-2-4-6/h5-6H,1-4H2, (H,11,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine include a molecular weight of 242.66 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 173.9944530 g/mol .Applications De Recherche Scientifique
Mechanism of SNAr Reactions
- Study Insight : An experimental analysis focused on the mechanism of SNAr reactions, using 2-chloro-5-nitropyrimidine (a close analog of the specified compound) with primary and secondary alicyclic amines, was conducted. This study provided insights into the pathway of these reactions, emphasizing the stability of the Meisenheimer complex and discussing the possibility of both concerted and stepwise mechanisms in aqueous media (Campodónico, Olivares, & Tapia, 2020).
Synthesis of Novel Heterocyclic Systems
- Study Insight : Research on the synthesis of various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, which is structurally similar to the compound of interest, led to the development of a novel 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline heterocyclic system. This synthesis was confirmed using various spectroscopic techniques (Banihashemi, Hassani, & Lari, 2020).
Synthesis of Substituted Pyrrolopyrimidines
- Study Insight : A method for utilizing 4,6-dichloro-2-methylthio-5-nitropyrimidine in the synthesis of poly substituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides was developed. This research demonstrated an efficient synthesis route for these compounds, contributing to the understanding of pyrrolopyrimidine chemistry (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Synthesis of DNA Repair Inhibitors
- Study Insight : Another study focused on synthesizing 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate for nitropyrimidines used as inactivators of the DNA repairing protein MGMT. This research presents the synthesis and reactivity of this compound, contributing to the field of DNA repair inhibition (Lopez et al., 2009).
Synthesis of Amino-substituted Pyrimidines
- Study Insight : Research on the synthesis of 5-amino-4-methylaminopyrimidine, involving the monoamination of 5-amino-4:6-dichloropyrimidine, provides insights into the amination of dichloro-nitropyrimidines. This contributes to our understanding of the synthesis of amino-substituted pyrimidines (Brown, 2007).
Study of Amine Substitutions in Pyrimidines
- Study Insight : A study on the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine regarding amine substitutions led to the synthesis of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine. This study provided valuable information on the regioselectivity of amine substitutions in pyrimidine compounds (McKeveney et al., 2004).
Propriétés
IUPAC Name |
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-9-11-5-7(14(15)16)8(13-9)12-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBURNWVRFRXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2439694.png)
![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)


![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)
![N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2439707.png)
![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)


![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)

![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)